molecular formula C15H14FNO4S B2877319 N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333456-97-6

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2877319
CAS No.: 333456-97-6
M. Wt: 323.34
InChI Key: AJIDBRPPICAPET-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.

    Reaction: The 4-fluoroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Could be used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: can be compared with other sulfonyl glycine derivatives:

  • N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of This compound lies in the presence of the fluorine atom, which can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIDBRPPICAPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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